N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 1021225-22-8
VCID: VC11959562
InChI: InChI=1S/C13H13N3OS/c1-18-13-8-7-11(15-16-13)14-12(17)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,17)
SMILES: CSC1=NN=C(C=C1)NC(=O)CC2=CC=CC=C2
Molecular Formula: C13H13N3OS
Molecular Weight: 259.33 g/mol

N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide

CAS No.: 1021225-22-8

Cat. No.: VC11959562

Molecular Formula: C13H13N3OS

Molecular Weight: 259.33 g/mol

* For research use only. Not for human or veterinary use.

N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide - 1021225-22-8

Specification

CAS No. 1021225-22-8
Molecular Formula C13H13N3OS
Molecular Weight 259.33 g/mol
IUPAC Name N-(6-methylsulfanylpyridazin-3-yl)-2-phenylacetamide
Standard InChI InChI=1S/C13H13N3OS/c1-18-13-8-7-11(15-16-13)14-12(17)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,17)
Standard InChI Key UVLRLMKHMZTMTJ-UHFFFAOYSA-N
SMILES CSC1=NN=C(C=C1)NC(=O)CC2=CC=CC=C2
Canonical SMILES CSC1=NN=C(C=C1)NC(=O)CC2=CC=CC=C2

Introduction

N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. It features a pyridazine ring and an acetamide moiety, which are crucial for its chemical reactivity and potential biological activity. This compound is of interest in medicinal chemistry and pharmacology due to its unique structure and potential applications in drug development and material science.

Synthesis

The synthesis of N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide typically involves several steps, including the formation of the pyridazine ring and the introduction of the methylsulfanyl group. The process may involve reactions such as nucleophilic substitutions and condensations.

Chemical Reactions

This compound can participate in various chemical reactions due to its functional groups:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typically employs lithium aluminum hydride or sodium borohydride as reducing agents.

  • Substitution Reactions: May involve halogens or alkyl halides under controlled conditions.

Biological Activity

While specific biological activity data for N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide is limited, compounds with similar structures often exhibit antimicrobial or anticancer properties. Their mechanism of action typically involves interaction with enzymes or receptors, modulating biological pathways.

Research Findings

Research on pyridazine derivatives often focuses on their potential as pharmaceuticals. For instance, compounds like N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides have been studied for their ability to modulate protein kinase activity, which is relevant in treating diseases such as osteoarthritis . Similarly, other pyridazine-based compounds have shown promise in anticancer and antimalarial applications .

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